BAPTA-Na4
Description
Historical Context and Evolution of Calcium Chelators in Research
The scientific journey to understanding the role of intracellular Ca²⁺ as a ubiquitous second messenger is intrinsically linked to the development of tools to manipulate its concentration. nih.govnih.gov Early research relied on less specific chelating agents like ethylenediaminetetraacetic acid (EDTA), which binds numerous divalent cations. wisdomlib.orgwikipedia.org A significant step forward was the development of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), which showed greater selectivity for calcium over other ions like magnesium (Mg²⁺), a crucial feature for studying biological systems where Mg²⁺ is abundant. interchim.frscience.gov
The advent of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) in 1980 marked a pivotal moment in this evolution. Designed by Roger Y. Tsien, BAPTA was engineered to overcome some of the limitations of EGTA. interchim.fr By replacing certain carbon chains in the EGTA structure with benzene (B151609) rings, BAPTA achieved even higher selectivity for Ca²⁺ over Mg²⁺ and, critically, its binding affinity became largely independent of pH within the physiological range. thermofisher.com This lineage of chelators, from the general-purpose EDTA to the more refined EGTA and finally the highly specific BAPTA, provided researchers with progressively more sophisticated tools to dissect the complex and rapid signaling pathways governed by calcium. nih.govinterchim.fr
Rationale for BAPTA-Na4's Prominence in Calcium Homeostasis Studies
The prominence of BAPTA and its salt form, this compound, in studying calcium homeostasis stems from a unique combination of advantageous properties that distinguish it from earlier chelators like EGTA and EDTA. interchim.frthermofisher.com
Key Advantages of this compound:
High Selectivity for Calcium: BAPTA exhibits a 10⁵-fold greater affinity for Ca²⁺ than for Mg²⁺. sigmaaldrich.cominterchim.fr This high selectivity is critical for experiments in physiological environments where Mg²⁺ concentrations are significantly higher than resting Ca²⁺ levels.
Rapid Binding and Release Kinetics: BAPTA binds and releases calcium ions approximately 50 to 400 times faster than EGTA. interchim.frthermofisher.com This rapid buffering action is essential for studying fast calcium transients, such as those occurring in neurons and muscle cells, allowing researchers to effectively "clamp" or buffer intracellular calcium at specific concentrations. thermofisher.comfrontiersin.org
pH Insensitivity: Unlike EGTA, BAPTA's affinity for Ca²⁺ is relatively insensitive to changes in pH within the typical physiological range. sigmaaldrich.comthermofisher.com This stability ensures that the chelation is not significantly affected by intracellular pH fluctuations that can occur during cellular activity.
Spectrophotometric Monitoring: The binding of Ca²⁺ to BAPTA causes a shift in its UV absorption spectrum, which can be used for spectrophotometric monitoring of calcium levels. sigmaaldrich.com
These characteristics make this compound an invaluable tool for creating stable calcium buffers and for investigating the rapid dynamics of calcium signaling without the confounding factors associated with less advanced chelators. biotium.com
| Property | BAPTA | EGTA | EDTA |
|---|---|---|---|
| Ca²⁺ Selectivity over Mg²⁺ | Very High (10⁵-fold) sigmaaldrich.cominterchim.fr | High interchim.fr | Low wisdomlib.org |
| Binding/Release Kinetics | Very Fast thermofisher.com | Slow thermofisher.comfrontiersin.org | Moderate |
| pH Sensitivity (Physiological Range) | Low sigmaaldrich.com | High interchim.fr | High |
Scope and Significance of this compound in Modern Research Paradigms
This compound and its membrane-permeant ester form, BAPTA-AM, are foundational tools in modern biological research, enabling a wide array of investigations into calcium-dependent processes. nih.gov By loading cells with these chelators, researchers can effectively buffer intracellular calcium, preventing or modulating Ca²⁺-triggered events and thus elucidating their roles. biotium.comnih.gov
Detailed Research Applications:
Neuroscience: In neuroscience, BAPTA is used to study the role of calcium in neurotransmitter release, synaptic plasticity, and neuronal apoptosis. nih.govmdpi.com For instance, research has shown that BAPTA can reduce neuronal death and promote motor recovery after spinal cord injury by buffering excessive calcium influx. nih.govnih.gov Its rapid kinetics allow for the differentiation between processes dependent on nanodomain (very close to Ca²⁺ channels) versus microdomain calcium signaling. frontiersin.org
Cell Biology: BAPTA has been instrumental in understanding calcium's role in a multitude of cellular functions, including cell division, apoptosis, and gene expression. researchgate.netnih.gov Studies have used BAPTA to demonstrate that chelation of intracellular calcium can impair bacterial adherence to host cells and protect against cellular damage from iron overload by preventing mitochondrial dysfunction. nih.govscience.gov
Physiology and Disease Models: The compound is widely used to investigate the pathophysiology of diseases linked to calcium dysregulation. nih.govnih.gov Research in models of acute pancreatitis has shown that BAPTA-AM can eliminate calcium overload, reduce inflammation, and mitigate cell death. nih.gov
While BAPTA is a powerful tool, it is important to note that some studies have pointed to potential off-target effects that are not related to its calcium-chelating properties, underscoring the need for careful experimental design and controls. nih.govnih.gov Nevertheless, the ability of BAPTA to precisely and rapidly control intracellular calcium concentrations has cemented its significance as an indispensable reagent in laboratories worldwide, continuing to drive discoveries across numerous fields of biomedical research. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₀N₂Na₄O₁₀ | nih.gov |
| Molecular Weight | 564.36 g/mol | sigmaaldrich.com |
| CAS Number | 126824-24-6 | nih.govfishersci.ca |
| Appearance | White solid | biotium.com |
| Solubility | Soluble in water | biotium.com |
| Ca²⁺ Dissociation Constant (Kd) | ~110 nM | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H20N2Na4O10 |
|---|---|
Molecular Weight |
564.4 g/mol |
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |
InChI Key |
ZWSMLJACYSGFKD-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Fundamental Principles of Bapta Na4 S Interaction with Calcium in Research Contexts
Chemical Basis of Calcium Chelation by BAPTA-Na4
BAPTA is a synthetic calcium buffer derived from EGTA (ethylene glycol bis(β-aminoethyl ether) N,N,N',N' tetra-acetic acid). Its structure includes four carboxylate groups and two amine groups, which act as ligand atoms to coordinate with calcium ions. wikipedia.orginterchim.fr The binding of calcium to BAPTA involves the formation of a complex where the calcium ion is surrounded by these donor atoms. wikipedia.orgrsc.org This chelation process is highly selective for Ca2+ over Mg2+, a key advantage in biological systems where magnesium is present at much higher concentrations than free calcium. interchim.frthermofisher.commedchemexpress.comsigmaaldrich.comchemsrc.combiotrend-usa.combioscience.co.uk
The complexation of calcium by BAPTA involves conformational changes and electronic effects within the molecule. wikipedia.org The tetrasodium (B8768297) salt form, this compound, is readily soluble in water, which is crucial for preparing experimental solutions and buffers. sigmaaldrich.comfishersci.com
Comparative Analysis of Calcium Binding Kinetics: this compound vs. Other Chelators (e.g., EGTA)
A significant characteristic of BAPTA, including its sodium salt form, is its calcium binding kinetics, particularly its faster on-rate compared to EGTA. While BAPTA and EGTA have similar equilibrium affinities for calcium at physiological pH, BAPTA binds and releases Ca2+ ions significantly faster, reported to be 50–400 times faster than EGTA. interchim.frthermofisher.comnih.gov The faster binding kinetics of BAPTA are attributed to its chemical structure, where the calcium binding sites are largely non-protonated at neutral pH, unlike EGTA, which requires proton dissociation before calcium binding can occur efficiently. core.ac.ukdojindo.com
This difference in kinetics has important implications in research. BAPTA's rapid binding allows it to effectively buffer rapid changes in calcium concentration, such as those occurring near calcium channels during cellular signaling. nih.govfrontiersin.org In contrast, the slower on-rate of EGTA makes it less effective at buffering these fast, localized calcium transients, particularly in nanodomains close to calcium channels. frontiersin.org This differential buffering capacity has been exploited to distinguish between calcium signaling events occurring in close proximity to calcium entry sites (nanodomains) and those that involve more widespread diffusion of calcium (microdomains). frontiersin.org
Research findings highlight these kinetic differences. For example, studies in squid giant synapses showed that injected BAPTA significantly reduced transmitter release, while EGTA, even at high concentrations, was largely ineffective. nih.gov This suggests that the calcium transient triggering release in this system is rapid and localized, effectively buffered by the faster BAPTA but not the slower EGTA. nih.gov Similarly, experiments in bovine adrenal chromaffin cells demonstrated differential effects of EGTA and BAPTA on voltage-operated Ca2+ currents, with BAPTA augmenting peak current amplitude while EGTA did not, a difference seemingly unrelated solely to their calcium binding properties but potentially influenced by kinetic factors and other interactions. nih.govqueens.org
The dissociation constant (Kd) values for BAPTA and EGTA vary depending on experimental conditions such as temperature, pH, ionic strength, and the presence of other ions. thermofisher.comthermofisher.com However, reported Kd values for BAPTA are consistently in the nanomolar range, indicating high affinity for calcium. wikipedia.orginterchim.fropen.ac.uk For instance, BAPTA has a reported Kd of 160 nM in the absence of Mg2+. interchim.fr EGTA has an apparent calcium dissociation constant (Kd) of 60.5 nM at physiological pH (7.4). medchemexpress.comchemsrc.combiotrend-usa.com
Here is a comparison of approximate calcium binding kinetic parameters for BAPTA and EGTA:
| Chelator | On-rate (M⁻¹s⁻¹) | Off-rate (s⁻¹) | Kd (nM) (approximate, pH 7.2-7.4) |
| BAPTA | ~4 x 10⁸ frontiersin.org | ~80 frontiersin.org | 160-220 (no Mg²⁺) interchim.frfrontiersin.org |
| EGTA | ~1 x 10⁷ frontiersin.org | ~0.7 frontiersin.org | 60.5-150.5 medchemexpress.comchemsrc.combiotrend-usa.cominterchim.fr |
Note: Dissociation constants and kinetic rates can vary based on specific experimental conditions.
Influence of pH on Calcium Binding Affinity in Experimental Systems
While BAPTA's affinity is relatively stable between pH 6.0 and 7.5, it can change significantly at lower pH values. biologists.com Therefore, when using BAPTA-based probes or buffers in experiments involving significant pH shifts, particularly in acidic environments like lysosomes, it is crucial to account for the pH dependence of the chelator's calcium affinity. biologists.com Researchers may need to determine the dissociation constant at the specific pH of their experiment to accurately interpret calcium measurements. biologists.com
Theoretical Frameworks of Calcium Buffering in Cellular Environments
The effectiveness of a calcium buffer in modulating calcium signals depends on several factors, including its concentration, affinity for calcium, binding and unbinding kinetics, and mobility within the cell. physiology.org
Concepts of Mobile and Immobile Calcium Buffers
Calcium buffers in the cellular environment can be broadly categorized as mobile or immobile based on their diffusion characteristics.
Mobile Calcium Buffers: These are molecules that can diffuse freely within the cytoplasm or other cellular compartments. They can bind calcium at a site of entry or release and then move to another location, effectively transporting or redistributing calcium within the cell. Examples of endogenous mobile buffers include small molecules like ATP and some calcium-binding proteins like calmodulin and parvalbumin. frontiersin.orgnih.govfrontiersin.orgahajournals.org Mobile buffers can influence the spatial spread and temporal dynamics of calcium signals. nih.gov
Immobile Calcium Buffers: These buffers are fixed in location, often bound to cellular structures like membranes or the cytoskeleton. They can only buffer calcium in their immediate vicinity. Immobile buffers primarily affect the amplitude and duration of calcium transients at specific locations. nih.govjneurosci.org Examples of immobile buffers include calcium binding sites on membranes or proteins anchored to cellular structures.
The interplay between mobile and immobile buffers contributes to the complexity and diversity of calcium signaling within the cell. nih.gov The relative concentrations, affinities, and kinetics of these different buffer types determine how calcium signals are shaped in space and time. nih.gov
Impact of this compound on Endogenous Calcium Buffering Systems in Research Models
When this compound (or its cell-permeant ester form, BAPTA-AM, which is hydrolyzed intracellularly to BAPTA) is introduced into cells, it adds an exogenous calcium buffering capacity that can significantly alter the cellular calcium dynamics. thermofisher.comjpp.krakow.plvwr.com BAPTA is considered a mobile calcium buffer due to its diffusion within the cytoplasm. jneurosci.org
The introduction of BAPTA can impact endogenous calcium buffering systems in several ways in research models:
Competing for Calcium: BAPTA competes with endogenous calcium buffers for binding free calcium ions. Due to its high affinity and relatively fast kinetics, BAPTA can effectively reduce the concentration of free calcium, even in the presence of endogenous buffers. interchim.frfrontiersin.org
Altering Calcium Transient Dynamics: By rapidly binding calcium, BAPTA can reduce the amplitude and accelerate the decay of calcium transients, particularly those that are rapid and localized. frontiersin.orgjpp.krakow.pl This effect is more pronounced with BAPTA than with slower buffers like EGTA. frontiersin.org
Masking the Role of Endogenous Buffers: In some cases, the high buffering capacity of introduced BAPTA can overwhelm the effects of endogenous buffers, making it difficult to study the specific roles of these native systems.
Investigating Spatial Calcium Signaling: The differential effects of fast buffers like BAPTA and slower buffers like EGTA have been used to probe the spatial organization of calcium signaling, helping to determine the proximity of calcium sources (like channels) to their downstream targets. frontiersin.org If a cellular response is sensitive to BAPTA but not EGTA, it suggests that the triggering calcium signal is highly localized and rapid. nih.govfrontiersin.org
While primarily known for its calcium chelating properties, research has also indicated that BAPTA and its derivatives may exert some physiological effects independent of calcium binding. thermofisher.comopen.ac.ukmedchemexpress.combiorxiv.org These off-target effects should be considered when interpreting experimental results, and control experiments, such as using lower-affinity BAPTA analogues, may be necessary to confirm that observed effects are indeed due to calcium buffering. open.ac.uk
The use of BAPTA in research models allows for the controlled manipulation of intracellular calcium levels, providing insights into the calcium dependence of various cellular processes, such as neurotransmitter release and enzyme activity. nih.govmedchemexpress.com However, the concentration of BAPTA used is critical, as excessive buffering can abolish physiological calcium signals, while insufficient buffering may not adequately perturb the system under study. interchim.fropen.ac.uk
Data Table: Comparison of Calcium Chelators
| Feature | BAPTA | EGTA |
| Primary Selectivity | Ca2+ over Mg2+ interchim.frthermofisher.commedchemexpress.comsigmaaldrich.comchemsrc.combiotrend-usa.combioscience.co.uk | Ca2+ over Mg2+ interchim.frmedchemexpress.comchemsrc.combiotrend-usa.combioscience.co.uk |
| Calcium Binding Kinetics | Faster on-rate interchim.frthermofisher.comnih.govfrontiersin.org | Slower on-rate thermofisher.comnih.govfrontiersin.org |
| pH Sensitivity (Physiological Range) | Lower interchim.frthermofisher.comsigmaaldrich.comcore.ac.uk | Higher interchim.frwikipedia.org |
| Typical Kd for Ca2+ (Physiological pH) | ~160-800 nM (varies) interchim.fropen.ac.uknih.gov | ~60.5-150.5 nM (varies) medchemexpress.comchemsrc.combiotrend-usa.cominterchim.fr |
| Impact on Rapid, Localized Ca2+ Transients | More effective buffering frontiersin.org | Less effective buffering frontiersin.org |
Detailed Research Findings:
Advanced Methodologies and Experimental Techniques Utilizing Bapta Na4
Strategies for Intracellular Delivery of BAPTA-Na4 and its Derivatives
Introducing calcium chelators like BAPTA into the intracellular environment is crucial for buffering intracellular calcium levels and studying calcium-dependent processes. Due to the charged nature of this compound, specific strategies are employed to facilitate its entry into cells.
Application of Acetoxymethyl (AM) Esters (e.g., BAPTA-AM) in Cellular Studies
A prevalent method for intracellular delivery of BAPTA is through the use of its acetoxymethyl (AM) ester derivatives, such as BAPTA-AM tocris.comfocusbiomolecules.comhellobio.comsigmaaldrich.comcaymanchem.comresearchgate.net. BAPTA-AM is a lipophilic, cell-permeable analog of BAPTA tocris.comfocusbiomolecules.comhellobio.comsigmaaldrich.comcaymanchem.com. The esterification of the carboxyl groups in BAPTA with acetoxymethyl groups renders the molecule uncharged, allowing it to readily cross cell membranes sigmaaldrich.comresearchgate.net. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl groups, releasing the free, charged BAPTA molecule focusbiomolecules.comhellobio.comsigmaaldrich.comcaymanchem.comresearchgate.net. This hydrolysis is typically irreversible, trapping the active BAPTA within the cell, where it can then chelate intracellular calcium focusbiomolecules.comsigmaaldrich.com. This technique has been widely applied in various cellular studies to buffer intracellular calcium and investigate its role in numerous cellular processes focusbiomolecules.comhellobio.comcaymanchem.comapexbt.comnih.govjneurosci.orgmolbiolcell.org.
Microinjection Techniques for Direct Intracellular Introduction
For applications requiring precise control over the intracellular concentration of BAPTA or in cell types where AM ester loading is inefficient, microinjection techniques can be employed interchim.frimaginglab.orgnih.govwikipedia.orgnih.govcore.ac.uk. This method involves directly injecting the membrane-impermeant free acid form of BAPTA (or its salt forms like this compound) into the cytoplasm of individual cells using a fine needle or micropipette interchim.frwikipedia.org. Microinjection bypasses the need for cellular uptake mechanisms and esterase activity, ensuring that the chelator is immediately available in its active form within the intracellular compartment wikipedia.org. This approach is particularly useful in studies involving large cells, such as oocytes or neurons, and allows for localized buffering of calcium imaginglab.orgnih.govnih.govcore.ac.uknih.gov. Studies have utilized microinjection of BAPTA to investigate the role of calcium in processes like anoxic LTP prevention or egg activation nih.govcore.ac.uk.
Considerations for Cell Permeability and Esterase Activity in Research Protocols
When utilizing BAPTA derivatives, particularly BAPTA-AM, several factors related to cell permeability and intracellular esterase activity must be considered for effective experimental design and accurate interpretation of results tocris.comnih.govfishersci.ca. The efficiency of BAPTA-AM loading can vary significantly between different cell types due to differences in membrane composition and the expression levels of intracellular esterases responsible for cleaving the AM groups tocris.comfishersci.ca. Incomplete hydrolysis of BAPTA-AM can lead to compartmentalization of the uncleaved ester within cellular organelles, potentially affecting the intended buffering of cytosolic calcium wikipedia.org. Furthermore, the concentration and incubation time of BAPTA-AM need to be optimized for each specific cell type and experimental condition to ensure adequate intracellular loading and hydrolysis without causing cellular toxicity or off-target effects caymanchem.com. Some studies also indicate that BAPTA-AM might have direct effects on certain ion channels independent of its calcium-chelating activity, which is an important consideration when interpreting results caymanchem.comnih.gov. Researchers often perform control experiments to assess the extent of BAPTA-AM hydrolysis and distribution within the cells.
Quantitative Measurement of Calcium Dynamics in this compound-Treated Systems
While this compound itself is primarily a calcium chelator used for buffering, BAPTA forms the basis of many fluorescent indicators used to quantitatively measure calcium dynamics in biological systems.
Spectrophotometric and Fluorescence-Based Calcium Indicators Derived from this compound
Many widely used fluorescent calcium indicators are based on the BAPTA structure wikipedia.orgscimedia.comwikipedia.orgresearchgate.netthermofisher.comnih.govionbiosciences.com. The design incorporates the calcium-chelating properties of BAPTA with a fluorophore whose spectral properties change upon calcium binding scimedia.comwikipedia.org. When calcium binds to the BAPTA moiety within these indicator molecules, it induces a conformational change that alters the electronic environment of the attached fluorophore, leading to a change in its fluorescence characteristics scimedia.comwikipedia.orgnih.gov. This change can manifest as an increase or decrease in fluorescence intensity or a shift in excitation or emission wavelengths scimedia.comwikipedia.orgresearchgate.net. Examples of such indicators include Fura-2, Indo-1, Fluo-3, Fluo-4, and the Oregon Green BAPTA series wikipedia.orgwikipedia.orgthermofisher.comnih.govionbiosciences.com. These indicators allow researchers to monitor changes in intracellular calcium concentrations in real-time using fluorescence microscopy and spectroscopy.
Principles of Fluorescence Emission Spectroscopy in this compound Applications
Fluorescence emission spectroscopy is a fundamental technique used with BAPTA-derived calcium indicators to quantify intracellular calcium dynamics researchgate.netciteab.comuni.lu. The principle relies on the fact that the fluorescence emission spectrum of these indicators is sensitive to the concentration of bound calcium scimedia.comwikipedia.orgresearchgate.net. By exciting the fluorophore at an appropriate wavelength, the emitted fluorescence light is collected and analyzed spectrally researchgate.netciteab.comuni.lu. Changes in calcium concentration lead to changes in the intensity and/or shape of the emission spectrum.
Ratiometric indicators, such as Fura-2 and Indo-1, are particularly valuable for quantitative measurements wikipedia.orgresearchgate.netthermofisher.com. These indicators exhibit a shift in their excitation or emission spectra upon calcium binding. By measuring the fluorescence emission at two different wavelengths (or exciting at two different wavelengths and measuring emission at a single wavelength), a ratio of fluorescence intensities can be calculated wikipedia.orgresearchgate.netthermofisher.com. This ratio is directly related to the calcium concentration and is relatively independent of factors such as dye concentration, cell thickness, and photobleaching, allowing for more accurate quantitative determination of calcium levels wikipedia.orgthermofisher.com. For indicators that primarily show a change in intensity upon calcium binding (non-ratiometric indicators like Fluo-4), quantitative analysis often involves calibrating the fluorescence signal against known calcium concentrations wikipedia.org. Fluorescence emission spectroscopy, coupled with appropriate calibration techniques, enables researchers to quantitatively assess the temporal and spatial dynamics of intracellular calcium in various physiological and experimental settings.
Calibration Methodologies for Single-Wavelength Fluorescence Signals in Research
Single-wavelength fluorescence indicators, which exhibit changes in fluorescence intensity upon calcium binding, are commonly used to measure calcium concentrations. BAPTA-based indicators like Oregon Green BAPTA-1 are examples of such dyes researchgate.netnih.gov. Calibrating these single-wavelength signals to determine absolute calcium concentrations requires specific methodologies. One method for determining intracellular free calcium concentration from single-wavelength fluorescence signals relies on measuring fluorescence near indicator saturation during an experiment. This approach is particularly suitable for indicators where saturation can be achieved under physiological conditions and that possess a large dynamic range researchgate.net. This method does not necessitate independent estimations of resting calcium concentration researchgate.net. While dual-wavelength indicators offer advantages in calibration by providing a ratio that is less sensitive to factors like dye concentration and photobleaching, single-wavelength indicators can be very bright and are optimal when imaging multiple fluorophores simultaneously nih.govspiedigitallibrary.org.
Integration with Electrophysiological Techniques (e.g., Patch-Clamp)
This compound is frequently incorporated into intracellular solutions used in patch-clamp electrophysiology. The patch-clamp technique is a fundamental method for studying ionic currents in excitable cells like neurons and muscle fibers wikipedia.orgpressbooks.pub. By including this compound in the patch pipette solution, researchers can buffer intracellular calcium, which is crucial for investigating calcium-dependent processes and isolating specific ionic currents queens.orguk.com.
Modulation of Ion Channel Activity by this compound in Electrophysiological Studies
Intracellular calcium is a key regulator of numerous ion channels. By manipulating intracellular calcium levels using this compound, researchers can investigate the calcium sensitivity and modulation of these channels. Studies have shown that BAPTA can have striking effects on the biophysical characteristics of voltage-operated calcium currents, influencing parameters such as magnitude, voltage dependence, kinetics, and selectivity queens.org. For instance, increasing concentrations of BAPTA have been observed to augment peak calcium current amplitude and shift the voltage sensitivity of calcium currents towards positive voltages in bovine adrenal chromaffin cells queens.org. This shift in voltage sensitivity appeared unrelated to BAPTA's faster calcium-binding kinetics or kinase-mediated modulation but was partially suppressed by non-hydrolysable analogs of GTP queens.org. BAPTA's ability to chelate calcium rapidly makes it preferable over slower chelators like EGTA when rapid elimination of intracellular calcium buildup is required uk.com.
Challenges and Optimization in Patch-Clamp Recordings with this compound
While this compound is valuable in patch-clamp experiments, its inclusion in the intracellular solution can present challenges. Dissolving BAPTA acid in intracellular solution and adjusting the pH with KOH is a common approach, although it may lead to hyperosmotic solutions researchgate.net. Researchers have reported difficulties in achieving stable gigaseals with BAPTA in the internal solution, potentially due to the requirement of calcium for proper membrane-glass contact researchgate.net. Optimization strategies to overcome these challenges include targeting very healthy cells, using smaller diameter pipette tips, and potentially employing sonication to aid dissolution researchgate.net. The choice of patch-clamp configuration can also impact the effects of intracellular calcium buffering. The perforated patch technique, which uses agents to form pores in the membrane rather than rupturing it entirely, can reduce the washout of cytosolic components and intracellular signaling pathways that can occur with the whole-cell configuration, thus preserving the cellular environment more effectively when studying calcium dynamics biorxiv.org.
Advanced Imaging and Detection Techniques
This compound and its derivatives are utilized in advanced imaging techniques to visualize and quantify calcium signals with high spatial and temporal resolution.
Applications in Two-Photon Laser Scanning Microscopy
Two-photon excitation microscopy (TPE) is an advanced fluorescence imaging technique that offers advantages for imaging live cells and tissues, including increased depth penetration and reduced phototoxicity compared to conventional confocal microscopy nih.govnews-medical.net. BAPTA-based calcium indicators are well-suited for TPE applications. For example, Oregon Green 488 BAPTA-1 has been used in two-photon laser scanning microscopy to image calcium signaling in various biological contexts, such as in CA1 pyramidal neurons in rat hippocampal slices researchgate.netthermofisher.comthermofisher.com. TPE allows for the visualization of calcium dynamics within scattering tissues with minimal damage, making it valuable for studying neuronal activity and other calcium-dependent processes in vivo nih.govresearchgate.net.
Development of BAPTA-Based Magnetic Resonance Imaging (MRI) Contrast Agents for Calcium Sensing
The development of calcium-sensitive MRI contrast agents is an active area of research, aiming to enable non-invasive tracking of calcium fluctuations in vivo. BAPTA's high affinity and selectivity for calcium have led to its use as a chelating component in the design of such agents nih.govnih.gov. These contrast agents typically consist of a calcium chelator, like a BAPTA derivative, linked to an MRI reporting moiety, often a paramagnetic metal complex such as Gd3+ nih.govrsc.org. The binding of calcium to the BAPTA portion of the contrast agent induces a change in the relaxivity of the paramagnetic center, thereby altering the MRI signal nih.govnih.gov. Early BAPTA-based MRI contrast agents faced challenges with cellular delivery due to the negative charges of BAPTA's carboxylates; however, strategies like the addition of ester groups to create cell-permeable versions have been developed nih.gov. Upon entering cells, these ester groups are cleaved by cytoplasmic esterases, freeing the calcium-responsive sensor nih.gov. BAPTA-based MRI contrast agents have been designed to respond to calcium concentrations in the intracellular range (0.1–10 μM) nih.gov. Fluorinated derivatives of BAPTA, such as 5F-BAPTA, have also been explored for 19F MRI-based calcium sensing nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Tetrasodium 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate) | 57647167 sigmaaldrich.com |
| BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) | 2322 |
| Oregon Green 488 BAPTA-1 | 160777 |
| EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | 3178 |
| GTP (Guanosine-5'-triphosphate) | 705 |
| Gd3+ (Gadolinium(III) ion) | 23981 |
| 5F-BAPTA | 119561 |
| KOH (Potassium hydroxide) | 14793 |
| CaCl2 (Calcium chloride) | 5284359 |
| Ba2+ (Barium(II) ion) | 104748 |
| Mg2+ (Magnesium(II) ion) | 104756 |
| GTP[γ-S] (Guanosine 5'-[γ-thio]triphosphate) | 65404 |
| GDP[β-S] (Guanosine 5'-[β-thio]diphosphate) | 204803 |
| Oregon Green 488 BAPTA-2 | 160778 |
| Fluo-3 | 26529 |
| Fluo-4 | 6328613 |
| Fura-2 | 27536 |
| Indo-1 | 160772 |
| GdDOPTA | Not readily available in standard databases like PubChem with a specific CID for this complex. It is a complex involving Gd and a BAPTA-derived ligand. |
| DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | 149082 |
| Gd-DO3A | Not readily available in standard databases like PubChem with a specific CID for this complex. It is a complex involving Gd and DO3A. |
| β-escin | 189168 |
| Amphotericin B | 5280965 |
| Oregon Green BAPTA | A general term, specific variants like OGB-1 or OGB-2 have CIDs. |
Data Table: Effects of BAPTA on Voltage-Operated Ca2+ Currents in Bovine Adrenal Chromaffin Cells queens.org
| BAPTA Concentration | Peak Ca2+ Current Amplitude | Shift in Voltage Sensitivity |
| Increasing | Augmented | Shifted towards positive voltages (~15 mV) |
| 0.1 - 60 mM | Increased with concentration | Shifted (at concentrations > 1 mM) |
Note: Data is derived from qualitative descriptions and approximate values provided in the source. A precise quantitative table would require extracting raw data from the original publication.
Utilizing Absorbance Changes for Calcium Detection in Research
The utility of this compound in calcium detection via absorbance changes stems from the structural rearrangement that occurs within the molecule upon binding to calcium ions. In the absence of calcium, the lone pairs of electrons on the nitrogen atoms are in conjugation with the aromatic rings of the BAPTA molecule. Upon complexation with Ca²⁺, these lone pairs twist out of conjugation with the aromatic system. This change in electronic structure leads to a significant shift in the UV absorbance spectrum of BAPTA. open.ac.uknih.gov
Specifically, the absorbance band of BAPTA exhibits a notable shift upon calcium binding. The maximum absorbance of calcium-free BAPTA is typically observed around 254 nm. open.ac.ukcore.ac.uk When calcium is bound, this absorbance maximum shifts to a lower wavelength, around 203 nm or 279 nm depending on the source and conditions. open.ac.ukchemicalbook.com This spectral shift, particularly the change in absorbance at specific wavelengths like 254 nm or 292 nm, can be monitored spectrophotometrically to determine the amount of calcium bound by BAPTA. core.ac.uknih.govresearchgate.net
This principle has been applied in various research contexts for the spectrophotometric monitoring of calcium levels. For instance, this compound is useful for monitoring extracellular Ca²⁺ levels and has been employed for the measurement and control of Ca²⁺ levels in various cell types, including eggs, chromaffin cells, muscle cells, retinal cells, and pancreatic cells. chemicalbook.comrheniumshop.co.il
Research findings have demonstrated the quantitative relationship between BAPTA absorbance and calcium concentration. Studies have shown that calcium binding to BAPTA can significantly reduce its absorbance at certain wavelengths. core.ac.uk For example, experiments monitoring BAPTA absorbance at 254 nm have shown a substantial decrease upon calcium binding. core.ac.uk Similarly, measurements at 292 nm have been used to plot BAPTA-related absorbance versus different concentrations of total calcium. nih.govresearchgate.net These studies indicate that the relationship between BAPTA absorbance and total calcium concentration can be essentially linear over a specific range of calcium concentrations. nih.gov
One research method involves releasing calcium into a solution containing this compound at a concentration exceeding that required to capture all the released calcium. nih.govrupress.org The amount of calcium bound by BAPTA is then determined by analyzing the calcium-dependent change in BAPTA's UV absorbance spectrum. nih.govrupress.org This approach has been successfully used to determine the total calcium content in tissue samples, such as skeletal muscle. nih.govrupress.org By using Beer's Law and measuring the absorbance change, the total calcium concentration can be calculated. nih.govrupress.org The difference in extinction coefficients between the calcium-bound and calcium-free forms of BAPTA at specific wavelengths, such as 292 nm, is a critical parameter in these calculations. rupress.org
While BAPTA itself is not strongly fluorescent, the absorbance changes provide a direct method for calcium quantification. core.ac.ukrheniumshop.co.il The design of BAPTA, with its aromatic rings and nitrogen atoms, is key to this optical change upon calcium chelation. open.ac.uknih.gov The ability of BAPTA to act as an absorbance calcium indicator, particularly in the UV region between 240 nm and 300 nm, is a valuable characteristic in research methodologies. core.ac.uk
Data from research studies illustrate the change in absorbance of BAPTA upon calcium binding. For example, absorbance spectra of BAPTA at different free calcium concentrations show clear changes, with calcium binding leading to a reduction in absorbance. core.ac.uk Quantitative analysis of these changes allows for the determination of calcium concentrations based on a standard curve or known extinction coefficients. nih.govrupress.org
Here is an example of how data might be presented in research utilizing BAPTA absorbance for calcium detection:
Table 1: BAPTA Absorbance at 292 nm vs. Total Calcium Concentration
| Total Calcium Concentration ([CaT], mM) | BAPTA Absorbance at 292 nm |
| 0.00 | 0.6375 |
| 0.02 | 0.5450 |
| 0.04 | 0.4525 |
| 0.06 | 0.3600 |
| 0.08 | 0.2675 |
| 0.10 | 0.1750 |
| >0.13 (Saturating) | 0.0407 |
Note: Data derived from experimental observations where BAPTA concentration is sufficient to capture released calcium. nih.govresearchgate.net
This table illustrates a typical experimental result where increasing concentrations of total calcium lead to a decrease in BAPTA absorbance at 292 nm. The absorbance at zero calcium represents the absorbance of the calcium-free BAPTA, while the absorbance at saturating calcium represents the absorbance of the calcium-bound form. The linear range of this relationship can be used to quantify unknown calcium concentrations. nih.gov
Another way to look at the data is through the change in extinction coefficients. The molar extinction coefficient (ε) relates the absorbance of a solution to the concentration of the absorbing species and the path length of the light. Studies have determined the extinction coefficients for both calcium-free BAPTA (εB) and calcium-bound BAPTA (εCaB) at specific wavelengths. rupress.org
Table 2: Molar Extinction Coefficients of BAPTA at 292 nm
| Species | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Calcium-free BAPTA | 5009 |
| Calcium-bound BAPTA | 320 |
| Δ ε (Ca-bound - Ca-free) | -4689 |
Note: Values are approximate and can vary slightly depending on experimental conditions. rupress.org
The significant difference in extinction coefficients (Δε) between the calcium-bound and calcium-free forms at 292 nm highlights the substantial change in absorbance upon calcium binding, which forms the basis for its use in spectrophotometric calcium detection. rupress.org This change allows for the quantitative determination of calcium concentration using Beer's Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).
The use of this compound and its absorbance changes provides a reliable spectrophotometric method for determining calcium concentrations in various research applications, particularly where high selectivity for calcium over magnesium and insensitivity to pH are crucial.
Applications of Bapta Na4 in Specific Research Domains
Neurobiological Research
Calcium signaling is fundamental to numerous neuronal functions, including synaptic transmission, plasticity, and cell survival. BAPTA-Na4 and its derivatives are extensively used in neurobiological research to investigate the intricate roles of calcium in these processes.
Investigation of Synaptic Plasticity and Neurotransmitter Release Mechanisms
The precise spatial and temporal dynamics of calcium influx at presynaptic terminals are critical for triggering neurotransmitter release and modulating synaptic strength. BAPTA's rapid calcium buffering capabilities distinguish it from slower chelators like EGTA, allowing researchers to probe the proximity of voltage-gated calcium channels to the release machinery tcichemicals.comresearchgate.net. Studies comparing the effects of BAPTA and EGTA on transmitter release have provided insights into the concept of calcium nanodomains and microdomains at the active zone researchgate.net.
Research using BAPTA has demonstrated its ability to reduce synaptic transmission by chelating calcium essential for vesicle fusion researchgate.net. Furthermore, BAPTA has been employed to investigate short-term synaptic plasticity phenomena such as facilitation and depression. For instance, fast calcium chelation with BAPTA has been shown to reduce paired-pulse depression in cultured sympathetic neurons mdpi.com. The differential effects of BAPTA on various forms of short-term plasticity at neuromuscular junctions in species like frogs and crayfish suggest that different calcium binding sites with varying kinetics may be involved in these processes berkeley.edu. The use of BAPTA helps in evaluating the distances between Ca2+ channels and Ca2+ sensors in neurons by analyzing the inhibition of transmitter release tcichemicals.com.
Role in Neuronal Apoptosis and Neuroprotection Studies
Dysregulation of intracellular calcium homeostasis can lead to neuronal dysfunction and death, particularly through apoptotic pathways. BAPTA has been investigated for its potential neuroprotective effects by mitigating calcium-dependent excitotoxicity and apoptosis. Studies have indicated that BAPTA can alleviate neuronal apoptosis induced by physical damage, potentially through the inhibition of reactive oxygen species (ROS) generation researchgate.netnih.gov.
Experimental evidence suggests a correlation between the loss of neuronal intracellular calcium and increased apoptotic markers. For example, treating primary cortical neurons with increasing concentrations of BAPTA resulted in a progressive decrease in intracellular calcium signal, which was highly correlated with an increase in the expression of activated caspase-3, a key执行者 of apoptosis nih.gov. This highlights the role of maintaining appropriate intracellular calcium levels for neuronal survival and suggests that disrupting this balance, for instance, through calcium chelation by BAPTA, can trigger apoptotic cascades.
Analysis of Intracellular Transport Processes in Neurons
Intracellular transport is vital for delivering essential molecules, organelles, and vesicles to their correct destinations within the complex architecture of neurons. Calcium signaling has been implicated in regulating various aspects of intracellular trafficking. BAPTA-AM, the cell-permeable form, has been utilized to investigate the influence of intracellular calcium levels on the transport of neuronal components, such as AMPA receptors u-bordeaux.fr.
Studies employing BAPTA-AM have shown that lowering intracellular calcium can impact the characteristics of intracellular transport. For instance, in experiments analyzing the transport of GFP-tagged GluA1-containing vesicles (a subunit of AMPA receptors), treatment with BAPTA-AM led to an increase in the mean outward and inward velocities of these vesicles compared to control conditions u-bordeaux.fr. While the proportion of time vesicles spent in mobile or pause states remained similar, the speed of transport was significantly affected by the chelation of intracellular calcium u-bordeaux.fr.
Studies on Calcium Spiking Activity in Neuronal Networks
Calcium imaging is a powerful technique for monitoring neuronal activity by detecting changes in intracellular calcium concentrations, often visualized as calcium transients or "spikes." BAPTA-based calcium indicators, such as Fluo-4 and Oregon Green BAPTA, are commonly used for this purpose nih.govnih.govplos.org. However, research has shown that the use of these high-affinity calcium chelators themselves can sometimes influence the very calcium dynamics being observed.
Studies have indicated that BAPTA-based calcium dyes can induce spontaneous calcium spiking activity in neurons nih.govplos.org. This raises important considerations for interpreting calcium imaging data, as the observed spiking might, in some cases, be an artifact of the dye's calcium chelating effect rather than solely reflecting intrinsic neuronal electrical activity nih.govplos.org. For example, spontaneous calcium spikes observed in rat suprachiasmatic nucleus neurons loaded with Fluo-4 AM or BAPTA-AM appeared to be induced by the chelating effect of the dyes and did not correlate with the intrinsic circadian rhythm of intracellular calcium in these neurons nih.govplos.org. This highlights the necessity of careful experimental design and control when using BAPTA-based indicators to study physiological calcium spiking activity in neuronal networks.
Cardiovascular and Muscle Physiology Research
Calcium plays a critical role in the excitation-contraction coupling of muscle cells, including cardiac myocytes, and is central to the generation and regulation of the heartbeat. This compound has been used to investigate the contribution of intracellular calcium to these processes.
Elucidation of Cardiac Pacemaker Activity and Heartbeat Initiation Mechanisms
The sinoatrial (SA) node, the primary pacemaker of the heart, generates spontaneous electrical activity that initiates each heartbeat. This pacemaker activity relies on complex interplay between ion channels in the surface membrane and calcium cycling within the sarcoplasmic reticulum nih.govnih.gov. Intracellular calcium dynamics, including spontaneous calcium release events from the sarcoplasmic reticulum, are considered pivotal in driving the diastolic depolarization that leads to the firing of an action potential in SA node cells nih.govnih.gov.
The importance of intracellular calcium in cardiac pacemaking has been demonstrated through experiments involving the chelation of cytosolic calcium with BAPTA. Studies have shown that intracellular application of BAPTA can arrest or significantly alter spontaneous pacemaker activity in cardiac cells nih.gov. This effect underscores the critical contribution of dynamic changes in intracellular calcium concentration to the mechanisms underlying heartbeat initiation and the automaticity of pacemaker cells nih.govnih.gov. The Na/Ca exchanger, which is influenced by intracellular calcium levels, also plays a significant electrogenic role in pacemaker activity nih.govnih.gov.
Studies on Myocardial Contractility and Energetics in Isolated Heart Models
Calcium plays a fundamental role in regulating cardiac contractility. mdpi.com Perturbations in intracellular calcium handling can alter the heart's contractile and electrical stability. mdpi.com Isolated heart models, such as the Langendorff-perfused heart, are utilized to study myocardial function and the effects of various interventions, including calcium modulation. ahajournals.org
Research using isolated perfused hearts and isolated cardiac myocytes has investigated the role of calcium cycling in phenomena like repolarization alternans, a risk factor for sudden cardiac death. nih.gov Studies employing techniques like optical mapping and patch-clamping in Langendorff-perfused guinea pig hearts and isolated cardiac myocytes have shown that calcium chelation by BAPTA-AM can raise the threshold for alternans and inhibit hysteresis in a dose-dependent manner. nih.gov This suggests a significant underlying role of calcium cycling in the mechanism of alternans. nih.gov
While measuring intracellular calcium in intact animals is challenging, isolated perfused hearts loaded with indicators like 5F-BAPTA and studied using 19F NMR have been a fruitful method for measuring intracellular calcium concentration, especially during conditions like ischemia when contractility ceases. ahajournals.org Despite the potential for reduced contractility in hearts loaded with 5F-BAPTA, this method has provided valuable insights into calcium dynamics during ischemic events. ahajournals.org
Research on Vascular Smooth Muscle Cell Function and Mineralization Processes
Vascular calcification, the deposition of mineral in the walls of blood vessels, is a significant pathological process. ahajournals.orgnih.gov Studies have shown that elevated levels of extracellular calcium can induce mineralization of vascular smooth muscle cell (VSMC)-derived matrix vesicles (MVs), specialized structures involved in initiating mineral nucleation. ahajournals.orgnih.gov
BAPTA-AM has been used in research to investigate the role of calcium in VSMC mineralization. Using cultured human VSMCs, studies demonstrated that MV mineralization is calcium dependent and can be inhibited by BAPTA-AM. ahajournals.orgnih.gov MVs isolated from VSMCs treated with BAPTA-AM showed a significant reduction in their capacity to mineralize, suggesting that extracellular calcium uptake and cytosolic calcium alterations are necessary for the production of mineralization-competent MVs. ahajournals.org
Detailed research findings have indicated that in response to extracellular calcium, annexin (B1180172) A6 (AnxA6), a calcium-binding protein, shuttles to the plasma membrane and is selectively enriched in MVs. ahajournals.orgnih.gov This enrichment was reduced by treatment with BAPTA-AM, supporting the notion that AnxA6 enrichment at the plasma membrane is calcium dependent. ahajournals.org Furthermore, calcium induced phosphatidylserine (B164497) exposure on the MV surface, providing nucleation sites for hydroxyapatite, and this process is linked to disturbed intracellular calcium homeostasis. ahajournals.orgnih.gov
The following table summarizes findings on the effect of BAPTA-AM on VSMC calcification:
| Treatment Condition | VSMC Calcification | MV Mineralization Potential (45Ca uptake) | AnxA6 Enrichment at Plasma Membrane |
| Control | Baseline | Baseline | Baseline |
| Elevated Extracellular Calcium | Increased | Increased | Increased |
| Elevated Extracellular Calcium + BAPTA-AM | Reduced | Reduced | Reduced |
These findings highlight the critical role of calcium, and the utility of BAPTA-AM as a tool to modulate intracellular calcium, in the pathological mineralization of vascular smooth muscle cells.
Investigations into Muscle Cell Calcium Dynamics
Calcium dynamics are central to muscle cell function, including contraction and repair processes. mdpi.comresearchgate.net BAPTA and its derivatives are frequently employed to chelate intracellular calcium and dissect the role of calcium in various muscle cell activities.
In studies on cell wound repair in models like Drosophila embryos, calcium influx is a crucial upstream event initiating the repair process. nih.govoup.com Injection of calcium chelators like BAPTA into the extracellular space significantly reduces or removes calcium signals around wounds, demonstrating its effectiveness in manipulating extracellular calcium levels. nih.govoup.com Intracellular injection of BAPTA also reduces calcium signals around wounds, indicating its ability to chelate intracellular calcium. nih.gov Research has shown that different concentrations of BAPTA injection can lead to different recruitment patterns of annexins, calcium-responding proteins, to cell wounds, suggesting that the quantity of calcium influx influences these spatial recruitment patterns. oup.com
Studies on human skeletal muscle cells have also implicated annexin A6 in membrane repair, highlighting a role in specific cellular subdomains. nih.gov Furthermore, research on intracellular calcium requirements for processes like thrombin receptor-dependent Rac activation in muscle cells has utilized BAPTA-AM to chelate intracellular calcium and demonstrate that this chelation inhibits the activation of Rac, a protein involved in cell migration and cytoskeletal rearrangements. researchgate.net This indicates that intracellular calcium is required for this signaling pathway. researchgate.net
Plant Physiology and Environmental Stress Research
Calcium signaling is a fundamental regulatory mechanism in plants, crucial for numerous physiological and developmental processes, as well as responses to environmental stresses. embo.orgresearchgate.netfrontiersin.orgresearchgate.net Transient variations in intracellular calcium concentration, termed "calcium signatures," are elicited by various stimuli and are critical for initiating appropriate physiological responses. researchgate.netnih.gov
Analysis of Calcium Signaling in Plant Development and Stress Responses
Calcium signaling is central to plant adaptation to environmental changes, including abiotic stresses like salinity, cold, drought, heat, and heavy metals, and biotic stresses such as pathogen interactions. embo.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov BAPTA and other calcium chelators are valuable tools for studying the role of calcium in these processes by manipulating intracellular calcium levels.
Research indicates that calcium signaling can act both upstream and downstream of hormonal pathways to integrate external stimuli and initiate adapted responses. researchgate.net Transient increases in cytosolic calcium are recorded when plants are exposed to stresses or during growth and development. researchgate.net These calcium signatures are perceived by calcium sensors, which in turn activate downstream signaling cascades involving protein kinases and other regulatory proteins, leading to the modulation of stress-responsive genes and ultimately phenotypic responses. frontiersin.orgresearchgate.netnih.gov
While the direct use of this compound in analyzing calcium signaling during all aspects of plant development and stress responses is not explicitly detailed in the provided snippets, the widespread understanding of calcium's role and the use of calcium chelators like BAPTA in plant research (as seen in sections 4.3.2 and 4.3.3) implies its applicability in dissecting calcium-dependent pathways in development and stress responses. The specificity of calcium signatures for different stimuli underscores the complexity and importance of precisely controlling calcium levels, which can be achieved experimentally using chelators like BAPTA. nih.gov
Roles in Plant-Microbe Symbiosis and Nuclear Calcium Oscillations
Calcium signaling plays a crucial role in the establishment of symbiotic relationships between plants and microbes, such as nitrogen-fixing bacteria (Rhizobia) and arbuscular mycorrhizal (AM) fungi. embo.orgfrontiersin.orgjic.ac.uknih.govresearchgate.net A key event in the early signal transduction during these symbioses is the induction of nuclear calcium oscillations in root hair cells upon perception of microbial signals like Nod factors and Myc factors. frontiersin.orgjic.ac.uknih.govresearchgate.netcas.cn
These nuclear calcium oscillations are cell-autonomous and their structure can vary between cells, suggesting a potential for information encoding within the calcium response. nih.gov The establishment of root endosymbiosis with nitrogen-fixing Rhizobia and phosphate-delivering AM fungi is essential for these beneficial interactions. jic.ac.uk
Research has identified key components involved in generating these nuclear calcium oscillations, including ion channels like DMI1 and CNGC15s, and a calcium pump, which interact at the nuclear membrane. frontiersin.orgresearchgate.netcas.cn Studies involving gain-of-function mutations in these channels have demonstrated their role in spontaneous nuclear calcium oscillations and nodule formation. cas.cn
While the provided information focuses on the mechanisms of nuclear calcium oscillations and the proteins involved, the use of calcium chelators like BAPTA is a standard technique in plant cell biology to confirm the calcium dependence of observed phenomena. Therefore, this compound or its derivatives would likely be used in experiments to demonstrate that the observed nuclear calcium oscillations and subsequent symbiotic responses are indeed mediated by calcium fluctuations.
Monitoring Organellar Calcium Homeostasis (e.g., Endoplasmic Reticulum)
Beyond the cytosol and nucleus, calcium homeostasis within plant organelles, such as the endoplasmic reticulum (ER), plays a vital role in cellular function and signaling. unipd.itusp.brnih.gov The ER is a major calcium storage compartment in plant cells, and its calcium levels are crucial for processes like protein folding and stress adaptation. usp.brnih.govembopress.orgnih.gov
Research in animal cells has shown that disturbances in ER calcium homeostasis can impact processes like protein synthesis. nih.gov Loading cells with calcium chelators like BAPTA-AM has been used to investigate the effects of depleting ER calcium stores on protein synthesis. nih.gov In the context of plant organellar calcium homeostasis, while not explicitly stated in the provided snippets regarding this compound, calcium chelators are essential tools to perturb organellar calcium levels and study the consequences. For example, studies investigating ER stress and apoptosis have shown that administration of BAPTA can reduce apoptosis levels induced by ER stress, suggesting a link between calcium depletion and apoptosis. embopress.org Furthermore, BAPTA-Oregon Green 488, a calcium indicator with a BAPTA core, has been used to quantify ryanodine (B192298) receptor activity in ER fraction samples from muscle tissue, demonstrating its utility in monitoring calcium dynamics related to ER calcium release. nih.gov
The following table summarizes the role of the ER in calcium homeostasis:
| Organelle | Role in Calcium Homeostasis | Key Transporters/Channels |
| Endoplasmic Reticulum (ER) | Major calcium storage compartment; crucial for protein folding and stress adaptation. | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), Ryanodine receptors (RyR) |
These studies underscore the importance of organellar calcium homeostasis and the utility of tools like BAPTA-based indicators and chelators in its investigation.
Immunology and Inflammation Research
Calcium signaling is critical for various immune cell functions, including differentiation, maturation, phagocytosis, cytokine and chemokine secretion, enzyme production, migration, and antigen presentation nih.govmdpi.com. Dysregulation of calcium has been linked to the development of autoimmune and inflammatory diseases nih.gov. This compound is used as a tool to probe the involvement of calcium in these complex processes.
Modulation of Inflammasome Activation and Cytokine Release Pathways
The activation of inflammasomes, multiprotein complexes involved in innate immunity, is closely linked to intracellular signaling pathways that involve calcium mobilization frontiersin.orgresearchgate.net. The NLRP3 inflammasome, for instance, requires both a priming signal and a second signal, which can include ionic flux and reactive oxygen species, to trigger its assembly and activation frontiersin.orgrndsystems.com. This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms frontiersin.orgrndsystems.com.
Studies using BAPTA-AM, a cell-permeable derivative of BAPTA, have demonstrated that chelating intracellular Ca2+ can suppress the secretion of IL-1β, suggesting a role for calcium signaling in triggering the NLRP3 inflammasome frontiersin.orgresearchgate.net. Different stimuli, such as extracellular ATP and nigericin, can induce calcium mobilization from the endoplasmic reticulum or the extracellular space, potentially leading to mitochondrial damage and subsequent NLRP3 activation frontiersin.org. Research has shown that preincubation of macrophages with BAPTA-AM inhibited the appearance of mature IL-1β in the supernatant and also inhibited the intracellular processing of pro- to mature IL-1β researchgate.net. This indicates that calcium chelation can modulate the inflammasome-dependent release of inflammatory cytokines.
Impact on Immune Cell Function and Calcium-Dependent Signaling Cascades
Intracellular calcium signals are essential for maintaining various immune cell functions nih.govmdpi.com. The duration and amplitude of these signals can differentially modulate specific functions mdpi.com. For example, prolonged calcium signals are associated with lymphocyte proliferation and cytokine production, while short-duration signals are related to T cell motility and degranulation mdpi.com.
BAPTA-AM has been used to investigate the requirement of intracellular calcium increase for certain immune cell responses. In studies examining Leukotriene B4 (LTB4)-induced enzyme release in neutrophils, loading cells with BAPTA-AM delayed the increase of intracellular calcium and caused a similar delay in enzyme release researchgate.net. This suggests that while BAPTA-AM did not completely inhibit the release, the timing of the response was dependent on intracellular calcium dynamics researchgate.net. These findings highlight the role of calcium influx and sustained calcium elevation in enzyme release in these cells researchgate.net.
Calcium also acts as a second messenger in immune cells, regulating processes like inflammation and immune responses bmglabtech.com. The activation of phospholipase C, for instance, leads to the production of inositol (B14025) triphosphate (IP3), which triggers the release of calcium from the endoplasmic reticulum bmglabtech.comebsco.com. This released calcium can then activate proteins like calmodulin, which mediates various processes, including immune responses bmglabtech.com. By chelating intracellular calcium, this compound and its derivatives interfere with these calcium-dependent signaling cascades, allowing researchers to dissect the specific contributions of calcium to different immune cell functions.
Other Cellular and Subcellular Research Areas
Beyond immunology, this compound and its derivatives are valuable in exploring calcium's role in other fundamental cellular processes.
Apoptotic Cascades and Signal Transduction Pathways
Calcium signaling is intimately involved in signal transduction pathways that can lead to various cellular outcomes, including programmed cell death like apoptosis rheniumshop.co.ilebsco.comchemicalbook.commdpi.com. Disruption in calcium homeostasis can have significant effects on cell health nih.gov.
This compound is described as a high-quality compound for calcium signaling studies, including the investigation of signal transduction and apoptotic cascades fishersci.carheniumshop.co.ilchemicalbook.comfishersci.se. Studies using the intracellular calcium chelator BAPTA-AM have examined its effects on radiation-induced apoptosis in cells. These studies observed that chelation of calcium with BAPTA-AM delayed the onset of apoptosis and the activation of apoptosis-related enzymes like SAPK/JNK and caspase-3, although calcium was not found to be essential for the ultimate induction of apoptosis in this specific context nih.gov. This suggests that while calcium dynamics can influence the timing and progression of apoptotic events, the core apoptotic machinery might operate independently of a sustained calcium increase in some cases.
Calcium acts as a second messenger in signal transmission, regulating various cellular processes, including cell death bmglabtech.comresearchgate.net. It can function as a cofactor for enzymes and structural proteins and participates in the transmission of nerve impulses and muscle contraction bmglabtech.com. By buffering intracellular calcium, this compound can interfere with these calcium-dependent signaling events, helping researchers to delineate the pathways involved in apoptosis and other cellular responses.
Mitochondrial Calcium Homeostasis and Dysfunction Studies
Mitochondria play a crucial role in cellular calcium homeostasis, actively taking up and releasing calcium, which in turn influences mitochondrial function and cell fate nih.govcore.ac.uknih.govmdpi.com. Dysregulation of mitochondrial calcium homeostasis has been implicated in various pathological conditions, including neurodegenerative disorders nih.govmdpi.com.
BAPTA-AM has been used in studies investigating mitochondrial dysfunction. For instance, research has shown that BAPTA-AM can protect against iron overload-induced chondrocyte mitochondrial dysfunction by suppressing iron influx and inhibiting reactive oxygen species (ROS) production researchgate.net. This suggests that calcium chelation can mitigate mitochondrial damage under conditions of stress.
Studies have also examined mitochondrial vulnerability to calcium stress in the context of diseases like primary open-angle glaucoma. In glaucomatous trabecular meshwork cells, there was increased cytosolic and mitochondrial calcium, which correlated with mitochondrial dysfunction nih.gov. Chelation of cytosolic calcium using BAPTA/AM suppressed mitochondrial dysfunction in these cells nih.gov. This highlights the interconnectedness of cytosolic and mitochondrial calcium levels and the potential for calcium chelators to ameliorate mitochondrial impairment. Mitochondria's ability to handle large calcium loads can be compromised in certain disease states, leading to the opening of the mitochondrial permeability transition pore and the release of calcium and ROS, further compromising mitochondrial function nih.govnih.gov. This compound, by influencing cytosolic calcium levels, can indirectly impact mitochondrial calcium handling and is therefore a relevant tool in studying mitochondrial calcium homeostasis and its role in dysfunction.
This compound, a membrane-impermeant calcium chelator, and its cell-permeable derivative BAPTA-AM are widely used tools in biological research to investigate the role of calcium in various cellular processes, including the regulation of enzyme activity biotium.comnih.gov. By buffering intracellular or extracellular calcium concentrations, BAPTA compounds allow researchers to manipulate calcium signaling and observe the downstream effects on enzyme function.
Studies have utilized BAPTA to explore the dependence of enzyme activity on calcium levels. For instance, research on phosphoinositide (PI) turnover in rat brain synaptoneurosomes investigated the calcium dependence of basal and neurotransmitter-stimulated inositol phosphate (B84403) (IP) formation nih.gov. Using BAPTA to chelate extracellular calcium and BAPTA-AM for intracellular calcium chelation, it was concluded that extracellular calcium is critical for carbachol-induced PI hydrolysis, while intracellular calcium was not deemed critical for basal and neurotransmitter-stimulated IP formation in this context nih.gov.
Another area where BAPTA has been applied is in the study of enzyme release mechanisms. Investigations into Leukotriene B4-induced enzyme release in cells have shown the critical role of calcium influx researchgate.net. Loading cells with the intracellular calcium chelator BAPTA-AM delayed this enzyme release, indicating that sustained or localized high calcium concentrations resulting from influx are necessary for the process researchgate.net.
Calcium-dependent enzymes are key players in numerous cellular signaling pathways. For example, calcium/calmodulin-dependent kinase II (CaMKII) is a well-studied enzyme activated by calcium binding to calmodulin plos.org. While the search results did not specifically detail the use of this compound in studying CaMKII, the principle of using calcium chelators like BAPTA to understand the activity of such calcium-dependent enzymes is well-established in the field of calcium signaling research nih.govplos.orgphysiology.org.
The use of BAPTA allows for the examination of how manipulating calcium levels impacts the activity of enzymes that require calcium as a cofactor or as a signal for activation. By buffering calcium, researchers can determine if a particular enzyme's activity is directly or indirectly regulated by calcium fluctuations.
While BAPTA is a valuable tool, it is important to note that studies have also highlighted potential calcium-chelation independent effects of BAPTA on certain cellular targets, such as calcium-activated chloride channels like ANO6 nih.govnih.gov. These findings suggest caution is needed when interpreting results obtained solely through the use of BAPTA, and that appropriate controls are necessary to confirm that observed effects are indeed due to calcium chelation nih.gov.
Comparative Studies and Considerations for Bapta Na4 Analogs and Derivatives in Research
Functional and Kinetic Comparisons with Other Chelators (e.g., EGTA, EDTA)
BAPTA is an aminopolycarboxylic acid chelator with a high affinity for calcium, sharing similarities in behavior with EGTA and EDTA. wikipedia.org However, BAPTA exhibits key differences that make it particularly useful for studying dynamic calcium processes in biological systems.
One significant advantage of BAPTA is its high selectivity for Ca2+ over Mg2+, with a selectivity factor reported to be greater than 105. interchim.frnih.gov This high selectivity is crucial in biological environments where magnesium concentrations are typically much higher than calcium concentrations. While EGTA also shows higher affinity for calcium compared to magnesium, BAPTA's selectivity is more pronounced. interchim.frnih.govwikipedia.org EDTA, in contrast, has a higher affinity for Mg2+ ions compared to EGTA and is less selective for calcium in the presence of physiological magnesium levels. aatbio.com
Another critical difference lies in their calcium binding kinetics and pH sensitivity. BAPTA buffers bind and release Ca2+ ions significantly faster than EGTA, with reported rates being 50 to 400 times faster. thermofisher.cominterchim.frtcichemicals.com This rapid kinetic response makes BAPTA suitable for buffering rapid calcium transients. thermofisher.com Unlike EGTA and EDTA, BAPTA's metal binding is much less sensitive to pH changes around the physiological range (pH 7.0). thermofisher.cominterchim.frdojindo.co.jpnih.govtcichemicals.com This is attributed to the replacement of aliphatic nitrogen atoms in EGTA with aromatic nitrogen atoms in BAPTA, which results in the calcium binding sites being mostly non-protonated at neutral pH, thus avoiding the need for proton dissociation during calcium complexation. dojindo.co.jpcore.ac.uk This lower pH sensitivity ensures more stable calcium buffering under varying physiological conditions. thermofisher.cominterchim.frdojindo.co.jpnih.govtcichemicals.com
The differences in kinetics and pH sensitivity have implications for their research applications. The slower on-rate of EGTA, for instance, reduces its ability to inhibit rapid Ca2+ diffusion in cells, allowing researchers to distinguish between buffering of fast calcium transients (achievable with BAPTA) and slower general calcium buffering effects. thermofisher.com Studies comparing BAPTA and EGTA have also revealed disparate effects on the voltage dependence of Ca2+ channels, highlighting the need for careful chelator selection depending on the specific research question. nih.gov
Here is a comparison of some key properties:
| Property | BAPTA | EGTA | EDTA |
| Ca2+ Selectivity vs Mg2+ | High (>105) interchim.frnih.gov | Higher than EDTA aatbio.com | Lower than EGTA aatbio.com |
| Ca2+ Binding Kinetics | Fast (50-400x faster than EGTA) thermofisher.cominterchim.frtcichemicals.com | Slower than BAPTA thermofisher.cominterchim.frtcichemicals.com | - |
| pH Sensitivity (near pH 7) | Much less sensitive thermofisher.cominterchim.frdojindo.co.jpnih.govtcichemicals.com | More sensitive than BAPTA thermofisher.cominterchim.frnih.gov | - |
| Primary Use | Buffering rapid Ca2+ transients, intracellular/extracellular Ca2+ control thermofisher.cominterchim.frtcichemicals.com | Selective Ca2+ chelation in presence of Mg2+, buffering wikipedia.orgaatbio.com | General metal chelation, various applications aatbio.comsjaswantlalcompany.com |
Research into Structure-Activity Relationships of BAPTA Derivatives
Research into the structure-activity relationships (SAR) of BAPTA derivatives provides insights into how modifications to the basic BAPTA structure affect their chemical properties, particularly their ion binding affinities and selectivity. vulcanchem.com The parent BAPTA molecule, 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, serves as a scaffold for developing derivatives with tailored characteristics. nih.govgoogle.com
Modifications to the aromatic rings of BAPTA can alter its calcium binding properties. For example, the addition of electron-withdrawing groups like nitro groups to the aromatic rings, as seen in derivatives like 5-Nitro BAPTA and 5,5'-Dinitro-BAPTA, can modify calcium affinity and selectivity. vulcanchem.comamericanelements.com Electron-releasing substituents can also be used to strengthen or weaken the affinity for Ca2+. nih.gov
Replacing the ether oxygens in the BAPTA structure with heterocyclic nitrogen atoms can further alter Ca2+ and Mg2+ affinities. nih.gov
The carboxylic acid groups are essential for the chelating activity of BAPTA. researchgate.net Modifications to these groups, such as the formation of acetoxymethyl (AM) esters, significantly affect the compound's lipophilicity and cell permeability. dojindo.co.jpvulcanchem.comnih.gov BAPTA AM, for instance, is a membrane-permeant derivative that is hydrolyzed by intracellular esterases to release the active, membrane-impermeant BAPTA inside cells, allowing for intracellular calcium buffering. thermofisher.cominterchim.frdojindo.co.jptcichemicals.comvulcanchem.com
Studies have also explored modifying the number of acetic acid groups. Analogs of BAPTA with tri-, di-, or monoacetic acid moieties have been developed, and these modifications can lead to selective binding of other metal ions, such as zinc, in the presence of calcium. google.com
Understanding these SARs is crucial for designing and selecting appropriate BAPTA derivatives for specific research applications, allowing for fine-tuning of properties like calcium affinity, selectivity, and cell permeability. vulcanchem.comgoogle.com
Non-Calcium Chelating Effects and Their Implications for Research Interpretation
While primarily known as a calcium chelator, BAPTA and its derivatives can exhibit effects in biological systems that are independent of their calcium binding activity. thermofisher.comresearchgate.netkuleuven.be These non-calcium chelating effects can complicate the interpretation of research findings if not properly considered.
One documented non-calcium effect is the binding of other metal ions. Although BAPTA has high selectivity for Ca2+ over Mg2+ interchim.frnih.gov, it can bind other divalent and trivalent cations with varying affinities. thermofisher.com Notably, BAPTA has been shown to bind Zn2+ with high affinity. researchgate.netresearchgate.net The dissociation constant (Kd) for Zn2+/BAPTA binding has been reported to be significantly lower than that for Ca2+/BAPTA binding (e.g., 7.9 nM for Zn2+ vs. 110 nM for Ca2+). researchgate.net This high affinity for zinc suggests that some biological effects attributed to BAPTA-mediated calcium chelation might, in part, be due to the chelation of intracellular zinc ions. researchgate.net Research has demonstrated that endogenous zinc in tissues can be unknowingly measured as "Ca2+" when using BAPTA-based methods for total calcium determination, highlighting the potential for zinc interference. researchgate.net The use of zinc-specific chelators like TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine) can help mitigate this interference as TPEN buffers Zn2+ without affecting Ca2+/BAPTA binding. researchgate.net
Beyond metal chelation, BAPTA has been reported to interact directly with certain proteins, leading to calcium-independent effects. kuleuven.be For instance, BAPTA has been shown to inhibit phospholipase C (PLC) activity in a dose-dependent manner, independently of its role as a calcium chelator. medchemexpress.com Studies have also indicated that BAPTA can affect the binding of assembly protein AP-2 to membranes, an effect not observed with EGTA or EDTA. nih.gov Furthermore, research suggests that BAPTA can activate certain Ca2+-activated K+ channels without a predicted elevation of bulk intracellular Ca2+, implying a direct interaction or a localized calcium effect not detectable as a bulk change. nih.gov
These non-calcium chelating effects underscore the importance of using appropriate controls and complementary techniques when employing BAPTA and its derivatives in research to ensure that observed effects are indeed due to the intended manipulation of calcium levels. Developing BAPTA derivatives with reduced off-target interactions is an active area of research. kuleuven.be
Development and Research Applications of Photolabile BAPTA Derivatives
Photolabile, or "caged," BAPTA derivatives are compounds that are chemically modified to be biologically inactive until exposed to light of a specific wavelength, typically UV or visible light. fit.edumdpi.com Upon photolysis, the cage group is cleaved, releasing the active BAPTA molecule and rapidly increasing the local free calcium concentration. thermofisher.comfit.edumdpi.com This allows for the precise spatiotemporal control of calcium levels within cells or tissues, making them powerful tools for investigating calcium-dependent processes. thermofisher.comfit.edumdpi.com
These caged calcium compounds enable researchers to induce a rapid "calcium jump" with high temporal resolution, allowing for the study of fast physiological events triggered by sudden changes in calcium concentration. core.ac.ukfit.edu This is particularly valuable in studying processes like neurotransmitter release, muscle contraction, and signal transduction pathways, where the timing and localization of calcium signals are critical. core.ac.ukfit.edu
Examples of photolabile BAPTA derivatives include compounds like Diazo-2. thermofisher.com Diazo-2 is a photoactivatable Ca2+ scavenger that, upon flash photolysis at around 360 nm, is converted to a high-affinity calcium chelator. thermofisher.com Other photolabile groups, such as those based on nitrobenzyl or coumarin (B35378) scaffolds, have been used to create caged compounds, including caged calcium chelators like BAPTA. fit.edumdpi.com Thiocoumarin-based BAPTA cages, for instance, have demonstrated high efficiency in releasing BAPTA upon light activation. fit.edu
Research applications of photolabile BAPTA derivatives include:
Investigating the kinetics of calcium-dependent processes by rapidly increasing intracellular calcium concentration. core.ac.ukfit.edu
Mapping the spatial requirements of calcium signaling by releasing calcium in specific cellular compartments or regions.
Studying the role of calcium in triggering specific cellular responses with high temporal precision. core.ac.ukfit.edu
Analyzing the competition between calcium chelators and endogenous calcium buffer systems. core.ac.uk
The development of photolabile BAPTA derivatives with improved properties, such as higher quantum efficiency (the efficiency of conversion upon light exposure) and activation by longer, less phototoxic wavelengths of light, continues to advance the capabilities of calcium signaling research. fit.edu
Challenges, Limitations, and Future Directions in Bapta Na4 Research
Methodological Challenges in Precisely Controlling Intracellular Calcium Levels
Precisely controlling intracellular calcium ([Ca2+]i) levels using calcium chelators like BAPTA-Na4 is subject to several methodological challenges. The effectiveness of this compound in buffering calcium depends on factors such as its concentration, affinity for Ca2+, and the presence of endogenous calcium buffers within the cell nih.gov. Achieving a desired free calcium concentration requires careful calibration, and the buffering capacity can be influenced by the experimental conditions, including pH nih.gov.
Potential for Induced Artifacts and Off-Target Effects in Experimental Designs
A critical limitation of using this compound, particularly its cell-permeable AM ester form (BAPTA-AM), is the potential for inducing artifacts and off-target effects that are independent of its calcium-chelating properties nih.gov. While BAPTA is often assumed to solely buffer calcium, increasing evidence suggests it can interact with a range of molecular targets and impact cellular functions through calcium-independent mechanisms nih.gov.
These off-target effects are not always related to the calcium-binding carboxyl groups, suggesting other parts of the molecule may be involved open.ac.uk. For instance, studies have indicated that BAPTA and its analogues can stimulate the production of prostacyclin, with an inverse relationship to their calcium affinity open.ac.uk. The use of BAPTA-based calcium indicators has also been shown to potentially induce non-intrinsic phenomena, such as spontaneous calcium spikes in certain neurons, which appear to be caused by the chelating effect of the dye itself rather than reflecting intrinsic cellular activity plos.org. Furthermore, BAPTA has been reported to affect the Na+/K+-ATPase, and its use in experiments might require controls to rule out the involvement of this pump in observed outcomes open.ac.uk.
Strategies for Mitigating Research-Related Limitations
Several strategies can be employed to mitigate the limitations associated with using this compound in research. To address the potential for off-target effects, it is crucial to include appropriate controls. One approach is to use low-affinity versions of BAPTA, such as dibromo-BAPTA and difluoro-BAPTA, in parallel experiments open.ac.uk. If the observed cellular response is truly calcium-dependent, these low-affinity chelators should not replicate the effect of BAPTA open.ac.uk. However, it is important to verify that these analogues are loaded into the cells and to consider whether they might share similar off-target effects open.ac.uk.
Verifying the effectiveness of BAPTA loading and its calcium buffering capacity within the cells is also essential, as BAPTA-AM has sometimes been used without confirmation of its retention or buffering activity nih.gov. This can be tested by stimulating loaded cells with a calcium-releasing agonist and observing the buffering effect on calcium transients, or by measuring the compound's absorbance open.ac.uk.
When using this compound in techniques like patch clamp, optimizing cell health and patching techniques can help overcome difficulties in obtaining stable seals researchgate.net. Awareness of the potential for local calcium depletion near the membrane due to vigorous transport by exchangers like the Na+/Ca2+ exchanger is also important for interpreting results core.ac.uk.
Emerging Research Avenues and Innovative Applications of this compound
Despite the challenges, this compound continues to be a valuable tool, and research is exploring new avenues and innovative applications. Its ability to rapidly chelate calcium within microdomains under the cell plasma membrane makes it useful for studying the role of localized calcium signaling in specific cellular processes, such as the activation of CaMKII near the membrane nih.gov.
This compound is also being utilized in studies investigating complex biological processes like hepatic ischemia-reperfusion injury, where modulating intracellular calcium with chelators like BAPTA-AM has shown potential in mitigating inflammation and cell death pathways nih.gov.
The use of BAPTA-based compounds in conjunction with advanced imaging techniques, such as two-photon laser scanning microscopy, allows for the estimation of intracellular calcium concentrations and buffering capacity in specific cellular compartments researchgate.net. This enables more detailed investigations into calcium dynamics in complex cellular environments.
Furthermore, the unique properties of this compound, including its pH insensitivity for calcium binding compared to chelators like EGTA, make it suitable for specific experimental conditions where pH fluctuations might be a concern tcichemicals.comfishersci.nlnih.gov. Its application in evaluating the distances between calcium channels and calcium sensors in neurons by analyzing transmitter release inhibition highlights its role in probing the spatial aspects of calcium signaling tcichemicals.com.
Integration with Multi-Omics and Systems Biology Approaches
The integration of research utilizing tools like this compound with multi-omics and systems biology approaches represents a promising future direction. Multi-omics involves combining data from different molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a more holistic understanding of biological systems fiveable.menih.gov.
By perturbing calcium signaling using this compound and then analyzing the resulting changes across multiple omics layers, researchers can gain deeper insights into how calcium dynamics influence gene expression, protein activity, and metabolic pathways. This can help to identify complex relationships and regulatory networks that are not apparent from studying single omics layers in isolation fiveable.me.
Systems biology aims to model and understand biological systems as a whole, considering the interactions and dynamics between various components researchgate.net. Integrating data obtained from experiments using this compound with other biological data within a systems biology framework can help to build more comprehensive models of cellular processes where calcium signaling plays a key role. This can lead to a better understanding of how dysregulated calcium signaling contributes to disease and potentially identify new therapeutic targets nih.govresearchgate.net.
Challenges in integrating multi-omics data include their inherent differences and high dimensionality nih.govgithub.io. However, advanced analytical methods, including machine learning and network-based approaches, are being developed to address these challenges and facilitate the integration of diverse datasets fiveable.megithub.iofrontlinegenomics.com. Applying these methods to data generated from experiments involving this compound could reveal novel insights into the systemic effects of modulating calcium levels.
Q & A
Q. What methodological steps ensure accurate calibration of BAPTA-Na4 concentrations for intracellular calcium buffering in live-cell imaging?
Q. How does this compound’s selectivity for Ca²⁺ over Mg²⁺ impact its utility in magnesium-rich experimental systems?
this compound’s high Ca²⁺ selectivity (Kd ~160 nM for Ca²⁺ vs. ~1.4 mM for Mg²⁺) minimizes Mg²⁺ interference. However, in systems with [Mg²⁺] > 5 mM:
- Pre-incubate cells with low-Mg²⁺ buffers to reduce competition.
- Use parallel controls with EGTA (lower Ca²⁺ selectivity) to isolate Ca²⁺-specific effects .
Q. What are standardized protocols for preparing this compound stock solutions to avoid precipitation in physiological buffers?
- Dissolve this compound in ultrapure water (≥18 MΩ·cm) at 10 mM, adjusting pH to 7.4 with NaOH.
- Filter sterilize (0.22 µm) and aliquot to prevent freeze-thaw degradation.
- Confirm solubility via dynamic light scattering (DLS) before use .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s effects on mitochondrial calcium uptake versus cytosolic buffering?
Contradictions often arise from differential compartmentalization. To address this:
- Use compartment-specific calcium probes (e.g., mtCEPIA for mitochondria).
- Apply this compound alongside Ru360 (mitochondrial calcium uptake inhibitor) to isolate cytosolic effects.
- Statistically compare variances across replicates to distinguish technical noise from biological variability .
Q. What experimental designs mitigate interference between this compound and fluorescent indicators (e.g., Fluo-4) in dual-labeling assays?
- Spectral overlap: Choose indicators with non-overlapping emission spectra (e.g., Fluo-4 and Rhod-2).
- Temporal separation: Stagger this compound addition post-indicator loading.
- Control experiments: Quantify fluorescence quenching via parallel assays without calcium stimuli .
Q. How should batch-to-batch variability in this compound purity be addressed to ensure reproducibility in longitudinal studies?
- Request certificates of analysis (CoA) with HPLC purity ≥98% and residual solvent data.
- Pre-test each batch using calcium-free vs. calcium-replete buffer systems to confirm buffering consistency.
- Include batch IDs in metadata for retrospective analysis of outliers .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing time-series calcium oscillation data modulated by this compound?
- Use Fourier transforms to quantify oscillation frequency and amplitude.
- Apply mixed-effects models to account for intra-experimental variability.
- Normalize data to baseline (pre-BAPTA) levels to control for cell-to-cell heterogeneity .
Q. How can researchers differentiate between this compound’s direct effects on calcium channels versus indirect buffering actions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
